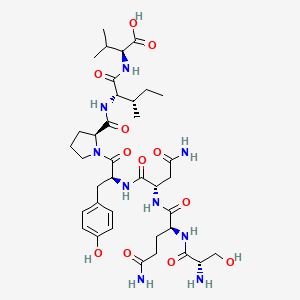

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid ist eine chemische Verbindung, die zur Klasse der Imidazolderivate gehört. Imidazolderivate sind bekannt für ihre breite Palette an Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie, die Landwirtschaft und die Materialwissenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid beinhaltet typischerweise die Reaktion von 1-Isopropyl-1H-imidazol mit N-Methylmethansulfonamid unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Natriumhydroxid, und einem Lösungsmittel, wie Methanol oder Wasser, durchgeführt. Das Reaktionsgemisch wird bei Raumtemperatur für einen bestimmten Zeitraum gerührt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid effizientere und skalierbare Methoden umfassen. Diese Methoden könnten eine kontinuierliche Fließsynthese umfassen, bei der die Reaktanten kontinuierlich in einen Reaktor geleitet werden und das Produkt kontinuierlich entfernt wird. Dieser Ansatz kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in einem wässrigen oder organischen Lösungsmittel durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.

Substitution: Halogene (z. B. Chlor, Brom), Nucleophile (z. B. Amine, Thiole); Reaktionen werden oft in polaren Lösungsmitteln wie Acetonitril oder Dimethylsulfoxid durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, abhängig von der Art des eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet. Es kann auch als Ligand in der Koordinationschemie dienen.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder -modulator. Es kann mit bestimmten biologischen Zielstrukturen interagieren und verschiedene biochemische Pfade beeinflussen.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, wie antimikrobielle, antifungale oder Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet, aufgrund seiner einzigartigen chemischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann mit Metallionen koordinieren und die Aktivität von Metalloenzymen beeinflussen. Darüber hinaus kann die Sulfonamidgruppe Wasserstoffbrückenbindungen mit biologischen Makromolekülen eingehen und ihre Struktur und Funktion beeinflussen. Diese Interaktionen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen.

Wirkmechanismus

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(1-Isopropyl-1H-imidazol-2-yl)methanamindihydrochlorid

- (1-Isopropyl-1H-imidazol-2-yl)methanol

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol

Einzigartigkeit

1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethansulfonamid zeichnet sich durch seine einzigartige Kombination aus einem Imidazolring und einer Sulfonamidgruppe aus. Diese Strukturmerkmal verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen. Im Vergleich zu ähnlichen Verbindungen kann es eine erhöhte Stabilität, Reaktivität oder Spezifität gegenüber bestimmten Zielstrukturen aufweisen.

Eigenschaften

Molekularformel |

C8H15N3O2S |

|---|---|

Molekulargewicht |

217.29 g/mol |

IUPAC-Name |

N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide |

InChI |

InChI=1S/C8H15N3O2S/c1-7(2)11-5-4-10-8(11)6-14(12,13)9-3/h4-5,7,9H,6H2,1-3H3 |

InChI-Schlüssel |

VRDXAABXINGEEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=CN=C1CS(=O)(=O)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)

![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)

![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327071.png)

![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)